
SEL120-34A
概要
説明
SEL120-34A free base is a novel inhibitor of Cyclin-dependent kinase 8 (CDK8), which plays a crucial role in regulating transcription by associating with the Mediator complex. This compound has shown significant potential in the treatment of acute myeloid leukemia (AML) by inhibiting the phosphorylation of specific serine residues on STAT1 and STAT5, which are critical for the survival and proliferation of cancer cells .
作用機序
Target of Action
SEL120-34A is a potent and selective inhibitor of CDK8 (Cyclin-dependent kinase 8) . CDK8 is a protein that plays a crucial role in cell division and growth. It is active in Acute Myeloid Leukemia (AML) cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains .
Mode of Action
this compound inhibits the phosphorylation of STAT1 S727 and STAT5 S726 in cancer cells . By inhibiting these phosphorylation processes, this compound disrupts the normal functioning of these proteins, which can lead to the inhibition of cancer cell growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the regulation of STATs- and NUP98-HOXA9- dependent transcription . By inhibiting the phosphorylation of STAT1 and STAT5, this compound can disrupt these pathways and potentially inhibit the growth and proliferation of cancer cells .
Result of Action
The result of this compound’s action is the inhibition of cancer cell growth and proliferation . By disrupting the normal functioning of key proteins involved in cell division and growth, this compound can potentially slow or stop the growth of cancer cells .
生化学分析
Biochemical Properties
Unii-6lgr0ryy5Q plays a crucial role in biochemical reactions by inhibiting the activity of cyclin-dependent kinase 8 (CDK8). CDK8 is a key regulator of transcription and is involved in various cellular processes, including cell cycle progression and gene expression. Unii-6lgr0ryy5Q interacts with CDK8 by binding to its active site, thereby inhibiting its kinase activity. This interaction prevents the phosphorylation of target proteins, such as STAT1 and STAT5, which are involved in signal transduction pathways . Additionally, Unii-6lgr0ryy5Q has been shown to regulate the transcription of genes dependent on STATs and NUP98-HOXA9 .
Cellular Effects
Unii-6lgr0ryy5Q exerts significant effects on various types of cells and cellular processes. In cancer cells, particularly acute myeloid leukemia (AML) cells, Unii-6lgr0ryy5Q inhibits the phosphorylation of STAT1 at serine 727 and STAT5 at serine 726 . This inhibition leads to the downregulation of STATs-dependent transcription, which is crucial for the proliferation and survival of AML cells. Furthermore, Unii-6lgr0ryy5Q has been observed to influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of CDK8 .
Molecular Mechanism
The molecular mechanism of action of Unii-6lgr0ryy5Q involves its binding to the active site of CDK8, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of target proteins, such as STAT1 and STAT5, which are involved in signal transduction pathways . By regulating the phosphorylation of these proteins, Unii-6lgr0ryy5Q modulates the transcription of genes dependent on STATs and NUP98-HOXA9 . This regulation is a dominant mechanism of action in vivo, contributing to the compound’s therapeutic potential in cancer treatment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Unii-6lgr0ryy5Q have been observed to change over time. The compound exhibits stability under ambient conditions for a few weeks, making it suitable for short-term experiments . For long-term studies, it is recommended to store Unii-6lgr0ryy5Q at -20°C to maintain its stability and prevent degradation . Long-term exposure to Unii-6lgr0ryy5Q has been shown to have sustained effects on cellular function, particularly in inhibiting the proliferation of cancer cells .
Dosage Effects in Animal Models
The effects of Unii-6lgr0ryy5Q vary with different dosages in animal models. In preclinical studies, Unii-6lgr0ryy5Q has demonstrated dose-dependent inhibition of CDK8 activity, leading to the suppression of tumor growth in animal models of acute myeloid leukemia . At higher doses, Unii-6lgr0ryy5Q has been observed to cause toxic effects, including weight loss and organ toxicity . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Unii-6lgr0ryy5Q is involved in metabolic pathways that regulate the activity of CDK8 and its downstream targets. The compound interacts with enzymes and cofactors that modulate the phosphorylation of target proteins, such as STAT1 and STAT5 . By inhibiting CDK8 activity, Unii-6lgr0ryy5Q affects metabolic flux and metabolite levels, leading to changes in cellular metabolism and gene expression .
Transport and Distribution
Within cells and tissues, Unii-6lgr0ryy5Q is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding affinity to CDK8 and other biomolecules . This distribution is crucial for its therapeutic efficacy, as it ensures that Unii-6lgr0ryy5Q reaches its target sites within the cells .
Subcellular Localization
Unii-6lgr0ryy5Q exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the nucleus, where it interacts with CDK8 and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct Unii-6lgr0ryy5Q to the nucleus . The nuclear localization of Unii-6lgr0ryy5Q is critical for its role in regulating gene expression and cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
SEL120-34A is synthesized through a multi-step process involving the formation of a substituted tricyclic benzimidazole structure. The synthetic route typically involves the following steps:
Formation of the benzimidazole core: This step involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its derivative under acidic conditions.
Substitution reactions: Various substituents are introduced onto the benzimidazole core through nucleophilic substitution reactions.
Cyclization: The final tricyclic structure is formed through intramolecular cyclization reactions under specific conditions.
Industrial Production Methods
The industrial production of this compound involves scaling up the laboratory synthesis process while ensuring the purity and yield of the compound. This typically includes:
Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the compound.
Quality control: Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the quality and consistency of the final product.
化学反応の分析
Types of Reactions
SEL120-34A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the benzimidazole core.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce different substituents onto the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in the presence of appropriate catalysts.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the benzimidazole core, which can have different biological activities and properties .
科学的研究の応用
SEL120-34A has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK8 in transcriptional regulation and its interactions with other proteins.
Biology: Employed in cell-based assays to investigate the effects of CDK8 inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: Investigated as a potential therapeutic agent for the treatment of AML and other cancers by targeting CDK8-mediated signaling pathways.
Industry: Utilized in the development of new CDK8 inhibitors with improved efficacy and selectivity
類似化合物との比較
Similar Compounds
Senexin B: Another selective CDK8 inhibitor with similar mechanisms of action.
CCT251545: A potent CDK8 inhibitor with distinct structural features.
BRD6989: A small molecule inhibitor targeting CDK8 with different binding properties
Uniqueness
SEL120-34A is unique due to its high selectivity for CDK8 and its ability to inhibit the phosphorylation of specific serine residues on STAT1 and STAT5. This selectivity makes it a promising candidate for the treatment of AML and other cancers with elevated levels of these phosphorylated proteins .
特性
IUPAC Name |
6,7-dibromo-5-methyl-2-piperazin-1-yl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Br2N4/c1-9-11(16)12(17)10-3-2-6-21-14(10)13(9)19-15(21)20-7-4-18-5-8-20/h18H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBMCTDYWXIBLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(CCCN3C(=N2)N4CCNCC4)C(=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Br2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609522-33-9 | |
| Record name | SEL120-34A free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609522339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SEL120-34A FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LGR0RYY5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1457762.png)
![1,2,3,4-tetrahydro-4-(4-methylphenyl)Cyclopent[b]indole](/img/structure/B1457765.png)
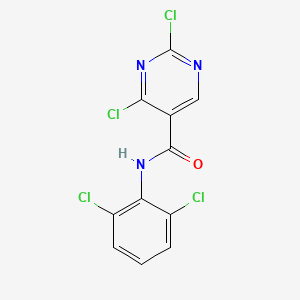
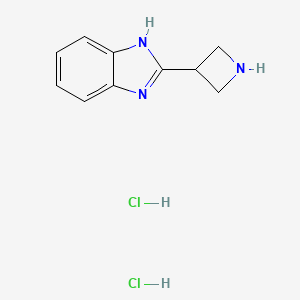
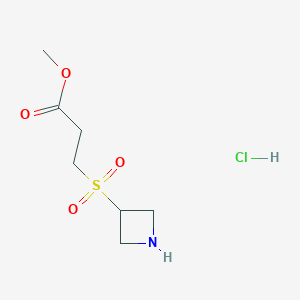
![2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxylic acid hydrate](/img/structure/B1457773.png)
![N-[4-(2-furyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide hydrochloride](/img/structure/B1457775.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]guanidine methanesulfonate](/img/structure/B1457776.png)
![3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1457777.png)
![3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride](/img/structure/B1457778.png)
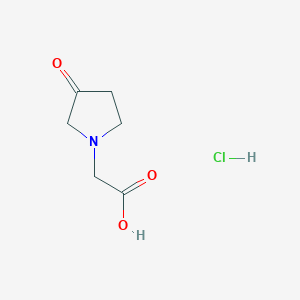
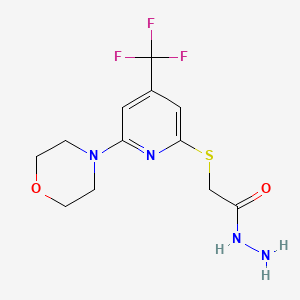
![Imidazo[1,2-a]pyrazin-3-amine hydrochloride](/img/structure/B1457783.png)

